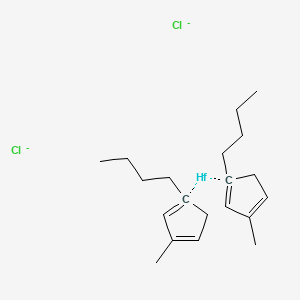
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is an organometallic compound that combines the properties of cyclopentadiene derivatives with hafnium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride typically involves the reaction of 1-butyl-3-methylcyclopenta-1,3-diene with hafnium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of 1-butyl-3-methylcyclopenta-1,3-diene: This can be synthesized by reacting 3-tert-butylcyclopentenone with methyl magnesium bromide in diethyl ether under a nitrogen atmosphere.
Reaction with Hafnium Tetrachloride: The prepared 1-butyl-3-methylcyclopenta-1,3-diene is then reacted with hafnium tetrachloride in a suitable solvent like toluene or THF (tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key to industrial production is maintaining the purity and yield of the product, which is achieved through optimized reaction conditions and purification techniques such as distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The hafnium center can undergo substitution reactions with other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of hafnium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various hafnium complexes, while oxidation reactions can produce hafnium oxides .
Scientific Research Applications
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemistry: It serves as a model compound for studying the behavior of hafnium complexes in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride involves the coordination of the cyclopentadiene ligand to the hafnium center. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride: Similar in structure but contains zirconium instead of hafnium.
1-tert-butyl-3-methylcyclopenta-1,3-diene: A precursor in the synthesis of the hafnium compound.
Uniqueness
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is unique due to the presence of hafnium, which imparts distinct catalytic properties compared to its zirconium counterpart. The hafnium center provides different electronic and steric effects, influencing the reactivity and stability of the compound .
Properties
Molecular Formula |
C20H32Cl2Hf-2 |
|---|---|
Molecular Weight |
521.9 g/mol |
IUPAC Name |
1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Hf/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
InChI Key |
XGKYIBOCJVCTBG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


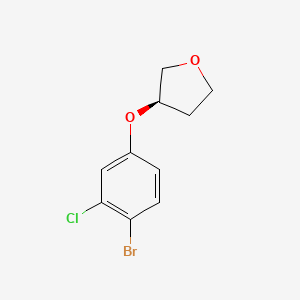
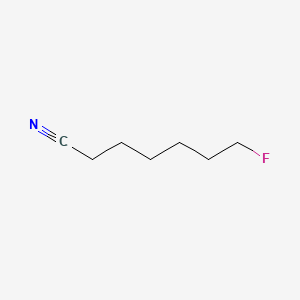
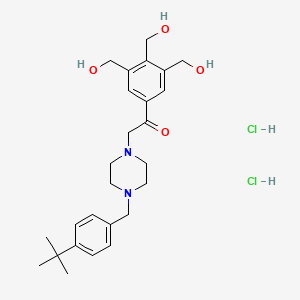
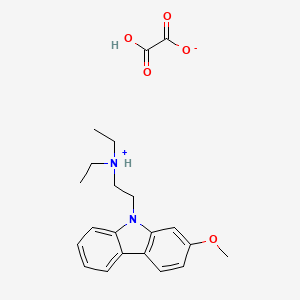

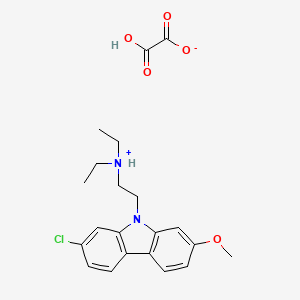
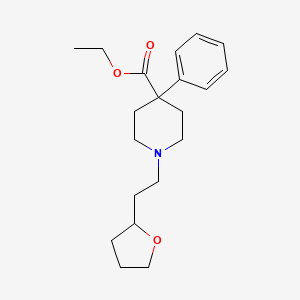
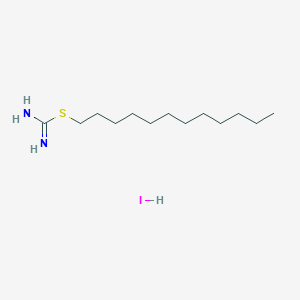

![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
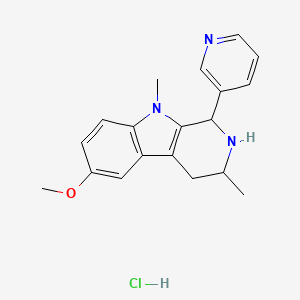
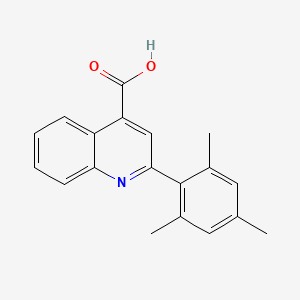
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

